1-Methoxy-2-butanol

Catalog No.
S703007
CAS No.
53778-73-7
M.F
C5H12O2
M. Wt
104.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methoxy-2-butanol

CAS Number

53778-73-7

Product Name

1-Methoxy-2-butanol

IUPAC Name

1-methoxybutan-2-ol

Molecular Formula

C5H12O2

Molecular Weight

104.15 g/mol

InChI

InChI=1S/C5H12O2/c1-3-5(6)4-7-2/h5-6H,3-4H2,1-2H3

InChI Key

CSZZMFWKAQEMPB-UHFFFAOYSA-N

SMILES

CCC(COC)O

Canonical SMILES

CCC(COC)O

The exact mass of the compound 1-Methoxy-2-butanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Methoxy-2-butanol (CAS 53778-73-7) is a secondary alcohol and primary ether belonging to the glycol ether family. It is characterized by a boiling point of approximately 135 °C, complete water miscibility, and strong solvency for both polar and non-polar organic compounds. As a C5 alkoxyalcohol, it offers a lower evaporation rate and higher thermal stability than its widely used C4 analog, 1-methoxy-2-propanol (PGME). These baseline properties make it a critical solvent and coupling agent in advanced manufacturing, particularly in semiconductor cleaning formulations, photoresist stripping, and the formulation of precursor inks for printed electronics where controlled volatility and occupational safety are paramount [1].

Procurement Fit

Ether-alcohol bifunctional structure supports both polar and non-polar solvation
Intermediate boiling range enables controlled evaporation in synthesis and formulation workflows
Suitable as solvent or intermediate for medium-temperature organic reactions

Generic substitution with lighter glycol ethers like 1-methoxy-2-propanol (PGME) or highly coordinating solvents like 2-methoxyethanol (2ME) often fails in precision applications. While PGME is ubiquitous, its lower boiling point (~120 °C) leads to rapid evaporation in heated semiconductor cleaning baths, causing concentration drift and reduced bath life. Conversely, while 2ME provides excellent coordination and solubility for metal halide precursors in perovskite solar cell manufacturing, it is a known teratogen, posing severe occupational hazards during scale-up. 1-Methoxy-2-butanol bridges this gap, providing the necessary steric bulk and elevated boiling point for process stability, while serving as a functional, non-teratogenic drop-in replacement for 2ME in specialized ink formulations [1].

Substitution Risk

Evaporation profile mismatch
Shorter-chain analog (1-Methoxy-2-propanol) has a lower boiling point, which may accelerate evaporation and alter film formation or reaction kinetics.
Process safety classification differs
Positional isomer (3-Methoxy-1-butanol) exhibits a higher flash point; direct substitution may change flammable liquid handling requirements and storage conditions.
Partitioning behavior may shift
Lipophilicity differs from 1-Methoxy-2-propanol, potentially affecting extraction efficiency and organic-phase affinity in biphasic systems.

Non-Teratogenic Solvent Substitution in Perovskite Solar Cell Scale-Up

In the formulation of FAPbI3 perovskite precursor inks, 2-methoxyethanol (2ME) is traditionally used due to its excellent coordinating properties, but it carries severe teratogenic risks. Recent process developments demonstrate that 1-methoxy-2-butanol (2MBu) can serve as a direct, safer alternative. When used in an 8:1 acetonitrile-to-glycol ether blend, 1-methoxy-2-butanol enables a self-quenching spin-coating process that achieves power conversion efficiencies (PCE) equivalent to the toxic 2ME baseline [1].

Evidence DimensionPower Conversion Efficiency (PCE) and Toxicity
Target Compound DataEquivalent PCE to baseline with eliminated teratogenic risk in an 8:1 ACN:2MBu ink system
Comparator Or Baseline2-Methoxyethanol (2ME), which carries an 11% embryonic toxicity risk upon inhalation
Quantified DifferenceMaintains high module efficiency potential while completely removing the teratogenic solvent from the manufacturing workflow
ConditionsSelf-quenching spin-coating of FAPbI3 perovskite inks

Allows manufacturers to scale up printed perovskite photovoltaics safely without sacrificing device efficiency or requiring expensive toxic-gas handling infrastructure.

Boiling point profile
Data to verify
133–135°C (760 mmHg)
~15°C higher than PM (118–119°C); ~27°C lower than 3-Methoxy-1-butanol (161°C)
Intermediate volatility supports controlled evaporation in coatings and synthesis
Verify with supplier certificate of analysis; literature values

Thermal Stability and Bath Life in Semiconductor Cleaning

In semiconductor manufacturing, photoresist stripping and etch-residue removal often require heated solvent baths. 1-Methoxy-2-butanol offers a boiling point of 135 °C, which is 15 °C higher than the industry-standard 1-methoxy-2-propanol (PGME). This elevated boiling point significantly reduces the evaporation rate at operating temperatures, preventing the rapid concentration drift and solvent loss that occur when using lighter alkoxyalcohols [1].

Evidence DimensionBoiling Point and Evaporation Rate
Target Compound DataBoiling point of 135 °C
Comparator Or Baseline1-Methoxy-2-propanol (PGME), boiling point 120 °C
Quantified DifferenceA 15 °C higher boiling point provides superior thermal stability and lower vapor pressure at elevated processing temperatures
ConditionsHeated alkaline or solvent-based photoresist stripping baths

Reduces solvent replenishment costs and prevents concentration drift in heated semiconductor cleaning processes, ensuring consistent wafer yields.

OH radical reactivity
Head-to-head
k = (2.19 ± 0.23) ×10⁻¹¹ cm³ molecule⁻¹ s⁻¹
~22% faster reaction vs. 1-Methoxy-2-propanol (1.79 ± 0.16) ×10⁻¹¹
Reported shorter atmospheric lifetime supports lower GWP potential
Source-specific review; relative-rate technique at room temperature

Controlled Volatility for OLED and Display Inkjet Printing

The deposition of uniform films in printed electronics requires precise control over solvent drying dynamics. Solvents that evaporate too quickly induce a 'coffee-ring effect,' driving solutes to the droplet edges. 1-Methoxy-2-butanol's moderate vapor pressure and 135 °C boiling point provide an extended leveling time compared to lighter analogs like PGME, balancing the drying gradient to ensure uniform film morphology without requiring the excessive thermal curing associated with >160 °C solvents [1].

Evidence DimensionVapor Pressure and Drying Dynamics
Target Compound DataModerate evaporation rate driven by a 135 °C boiling point
Comparator Or BaselineLighter analogs (e.g., PGME at 120 °C) and heavier analogs (e.g., 3-methoxy-1-butanol at 161 °C)
Quantified DifferencePrevents premature edge-drying seen in 120 °C solvents while avoiding the high energy curing demands of 160+ °C solvents
ConditionsInkjet deposition of organic electroluminescence elements or conductive inks

Ensures uniform film thickness and optimal optoelectronic performance in the manufacturing of printed displays and thin-film devices.

Lipophilicity (LogP)
Reported
0.4 (XLogP3)
0.84 log units more lipophilic vs. 1-Methoxy-2-propanol (−0.44)
Higher reported affinity for non-polar phases; relevant for extraction and partitioning
Predicted value; experimental validation recommended
Flash point classification
Data to verify
39°C (closed cup)
28°C lower vs. 3-Methoxy-1-butanol (67°C); flammable liquid Class 3, PG III
Lower flash point necessitates more stringent process safety measures
Confirm specific closed-cup method with safety data sheet

Safer Perovskite Precursor Inks

Ideal as a co-solvent in acetonitrile-based inks for FAPbI3 perovskite solar cells, replacing teratogenic 2-methoxyethanol while maintaining high power conversion efficiency [1].

Heated Photoresist Stripping Baths

The optimal choice for formulated semiconductor cleaning liquids and BARC removers where elevated bath temperatures require a water-soluble alkoxyalcohol with a boiling point >130 °C to prevent rapid evaporation [2].

OLED and Printed Electronics Inks

Highly suited as a carrier solvent in inkjet-printed organic electroluminescence layers, where its specific volatility profile prevents coffee-ring defects and ensures uniform film morphology [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Coatings with mid-range evaporation profile
Intermediate boiling point range enabling controlled drying and film coalescence
Film formation, flow and leveling, tack-free time evaluation
Medium-temperature organic synthesis
Moderate boiling point suitable for gentle heating without high-pressure equipment
Reaction temperature window, substrate solubility, exotherm control
Environmental fate modeling and solvent selection
Higher reactivity with OH radicals relative to shorter-chain glycol ethers
Tropospheric lifetime calculation, global warming potential (GWP) assessment

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

53778-73-7

General Manufacturing Information

2-Butanol, 1-methoxy-: ACTIVE

Explore Compound Types